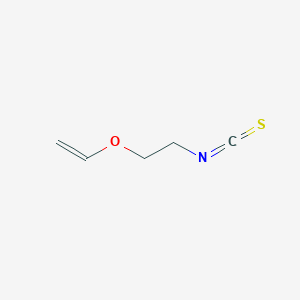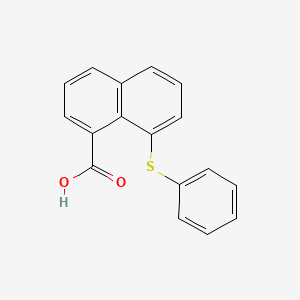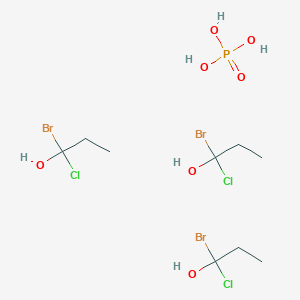
Phosphoric acid--1-bromo-1-chloropropan-1-ol (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid–1-bromo-1-chloropropan-1-ol (1/3) is a unique chemical compound that combines the properties of phosphoric acid with those of halogenated alcohols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–1-bromo-1-chloropropan-1-ol typically involves the reaction of 1-bromo-3-chloropropane with phosphoric acid. The reaction conditions often include the use of a solvent such as acetonitrile and may require heating to facilitate the reaction . The process can be optimized by adjusting the concentration of reactants and the reaction temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid–1-bromo-1-chloropropan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield different alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide) for substitution reactions and oxidizing agents (e.g., potassium permanganate) for oxidation reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .
Scientific Research Applications
Phosphoric acid–1-bromo-1-chloropropan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of phosphoric acid–1-bromo-1-chloropropan-1-ol involves its interaction with molecular targets through its halogenated and phosphoric acid functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modifying their structure and function . The pathways involved may include enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: A related compound used as a linker in organic synthesis.
Phosphoric Acid: A widely used chemical in various industrial and research applications.
1-Chloropropan-2-ol: Another halogenated alcohol with similar reactivity.
Uniqueness
Phosphoric acid–1-bromo-1-chloropropan-1-ol is unique due to the combination of its halogenated and phosphoric acid functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.
Properties
CAS No. |
60031-60-9 |
|---|---|
Molecular Formula |
C9H21Br3Cl3O7P |
Molecular Weight |
618.3 g/mol |
IUPAC Name |
1-bromo-1-chloropropan-1-ol;phosphoric acid |
InChI |
InChI=1S/3C3H6BrClO.H3O4P/c3*1-2-3(4,5)6;1-5(2,3)4/h3*6H,2H2,1H3;(H3,1,2,3,4) |
InChI Key |
GUSMJCKFYWOMER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)(Cl)Br.CCC(O)(Cl)Br.CCC(O)(Cl)Br.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


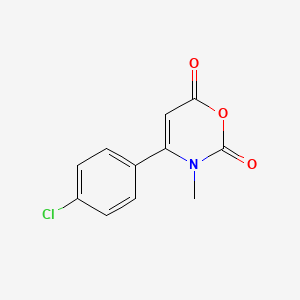


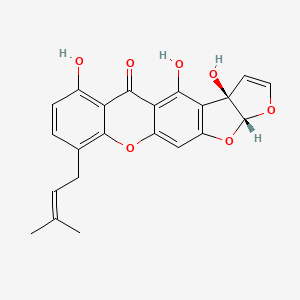
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
stannane](/img/structure/B14607483.png)

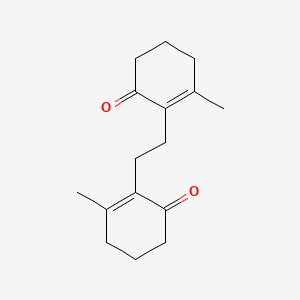
![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)
